1-Oleoyl Lysophosphatidic Acid
Overview
Description
1-Oleoyl Lysophosphatidic Acid is a bioactive phospholipid that acts as a potent signaling molecule. It is involved in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound is present in all eukaryotic tissues and blood plasma, playing a crucial role in cellular communication and function .
Mechanism of Action
Target of Action
1-Oleoyl Lysophosphatidic Acid primarily targets the lysophospholipid receptors, specifically LPA1, LPA2, LPA4, LPA5, and LPA6 . These receptors play a crucial role in mediating a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Mode of Action
The compound interacts with its targets (LPA receptors) with high affinity, leading to a variety of intracellular changes . It is commonly used in laboratories as a reagent for LPA receptor activation . The activation of these receptors can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .
Biochemical Pathways
this compound affects several biochemical pathways. It is involved in the synthesis of cell membranes and acts as a robust extracellular signaling molecule present in all eukaryotic tissues . It is produced during the synthesis of cell membranes and is described as a robust extracellular signaling molecule present in all eukaryotic tissues .
Pharmacokinetics
It is known that the compound has high biological activity due to its strong affinity for the lpa receptors .
Result of Action
The activation of LPA receptors by this compound leads to a variety of cellular effects. For instance, it has been shown to increase SRE-driven β-galactosidase activity . In addition, it has been found to induce anxiety-like responses in the elevated plus maze (EPM) under novelty conditions .
Biochemical Analysis
Biochemical Properties
1-Oleoyl Lysophosphatidic Acid interacts with several enzymes, proteins, and other biomolecules. It binds to one of five different G protein-linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the polarization of BV-2 and primary murine microglia towards a pro-inflammatory M1-like phenotype .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with its receptors, leading to a variety of biological responses. It is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to induce anxiety-like responses in the elevated plus-maze under novelty conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to dose-dependently increase depression-like behavior, as evaluated according to immobility time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .
Transport and Distribution
It is known that it interacts with specific cell surface receptors to exert its effects .
Subcellular Localization
It is known to interact with specific cell surface receptors to exert its effects .
Preparation Methods
1-Oleoyl Lysophosphatidic Acid can be synthesized through several methods, including chemical and enzymatic routes. One common method involves the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes such as phospholipases A1, A2, and D. Another approach is the complete chemical synthesis starting from glycerol or its derivatives. Industrial production often involves the use of biocatalysis and chemo-enzymatic processes to achieve high yields and purity .
Chemical Reactions Analysis
1-Oleoyl Lysophosphatidic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipases, lipases, and other enzymes. Major products formed from these reactions include different lysophospholipids and phosphatidic acids. The compound’s reactivity is influenced by its structure, particularly the presence of a phosphate group and fatty acid chain .
Scientific Research Applications
1-Oleoyl Lysophosphatidic Acid has numerous scientific research applications across various fields:
Chemistry: It is used to study membrane biochemistry and the interactions between phospholipids and proteins.
Biology: It plays a role in cell signaling, proliferation, and migration, making it a valuable tool for studying cellular processes.
Medicine: this compound is involved in the development and progression of diseases such as cancer, fibrosis, and atherosclerosis. It is also being explored as a therapeutic target for these conditions.
Industry: The compound is used in the development of pharmaceuticals and as a biomarker for certain diseases
Comparison with Similar Compounds
1-Oleoyl Lysophosphatidic Acid is similar to other bioactive lipids such as cyclic phosphatidic acid and sphingosine-1-phosphate. it is unique in its ability to activate a wide range of signaling pathways and its involvement in diverse physiological and pathological processes. Similar compounds include:
Cyclic phosphatidic acid: Shares structural similarities but has distinct biological functions.
Sphingosine-1-phosphate: Another bioactive lipid involved in cell signaling and immune responses
This compound’s versatility and broad range of effects make it a unique and valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425008 | |
Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65528-98-5 | |
Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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